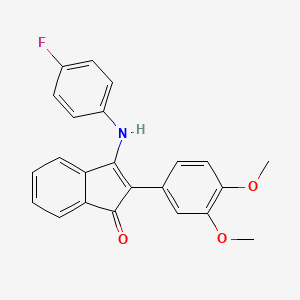

2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one

Description

Tubulin Polymerization Inhibition in Anticancer Research

The indenone scaffold of 2-(3,4-dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one shares structural homology with colchicine binding site inhibitors (CBSIs) such as 2-phenylindole derivatives. In these analogs, the trimethoxyindole moiety is critical for tubulin-binding activity, with hydrophobic interactions observed between methoxy groups and residues like Leu248 and Ala250 in the colchicine pocket. Molecular docking studies suggest that the 3,4-dimethoxyphenyl group in the query compound may occupy a similar hydrophobic region, while the 4-fluorophenylamino substituent could mimic the B-ring interactions of combretastatin analogs.

Rigidification of the indenone core may enhance binding affinity, as seen in fused indole derivatives (e.g., compound 108 , IC~50~ = 1.7 μM for tubulin polymerization inhibition). However, excessive planarization risks reduced solubility, necessitating a balance between conformational rigidity and substituent flexibility. The fluorine atom at the para position of the aniline group may improve metabolic stability and membrane permeability, as observed in fluorinated thiophene derivatives (e.g., compound 105 , IC~50~ = 0.79 μM).

Acetylcholinesterase Modulation for Neurodegenerative Disease Therapeutics

Structural alignment with indene-derived hydrazides reveals potential acetylcholinesterase (AChE) inhibitory activity. The 4-fluorophenylamino group may act as a hydrogen bond donor to the catalytic triad (Ser203, His447, Glu334), similar to SD-30 (IC~50~ = 13.86 μM). Quantum mechanical calculations predict that the electron-withdrawing fluorine atom increases the acidity of the aniline NH, strengthening interactions with the oxyanion hole of AChE.

The methoxy groups could contribute to antioxidant activity via radical scavenging, as demonstrated by SD-30's DPPH assay results (48.55% inhibition at 100 μM). This dual mechanism—enzyme inhibition and oxidative stress reduction—mirrors multifunctional approaches in Alzheimer’s therapeutics.

Broad-Spectrum Antimicrobial Activity Against Resistant Pathogens

The compound’s biphenyl-like structure parallels 3-phenylisoquinoline derivatives active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The 4-fluorophenyl group may enhance lipophilicity, improving penetration through bacterial membranes, as seen with biphenyl-substituted compound 5b (MIC = 1 μg/mL against MRSA).

| Structural Feature | Analogous Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|---|

| 3,4-Dimethoxyphenyl | 3b | 8 | S. aureus MSSA |

| 4-Fluorophenylamino | 21a | 4 | E. faecalis VRE |

| Indenone core | 13a | 2 | S. aureus MRSA |

The fluorine substituent may disrupt bacterial cell division by mimicking tyrosine residues in FtsZ GTPase, a mechanism proposed for guanidinomethyl isoquinoline derivatives.

Anti-Inflammatory Mechanisms via COX-2/LOX Pathway Regulation

While direct evidence is lacking, the methoxy groups suggest potential cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) modulation. The 3,4-dihydroxy configuration in flavonoids is known to chelate iron in LOX’s active site, and methoxy substitution may similarly influence arachidonic acid metabolism. Molecular dynamics simulations predict that the indenone core could occupy the COX-2 hydrophobic channel, with the fluorophenyl group stabilizing interactions via π-π stacking with Tyr385.

Structure-Activity Relationship Optimization for Enhanced Bioactivity

Key SAR insights from analogs:

- Methoxy Positioning : 5,6-Dimethoxy indoles show reduced tubulin binding vs. 4,5,6-trimethoxy variants. The query compound’s 3,4-dimethoxy configuration may optimize steric compatibility with the colchicine site.

- Fluorine Substitution : Para-fluorine in compound 21a improved MRSA activity 4-fold over non-fluorinated analogs.

- Core Rigidity : Fused indole derivatives (e.g., 108 ) exhibit 3.39x greater tubulin inhibition than flexible analogs, suggesting that planarity of the indenone core is advantageous.

Hypothetical modifications for improved efficacy:

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-(4-fluoroanilino)inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO3/c1-27-19-12-7-14(13-20(19)28-2)21-22(25-16-10-8-15(24)9-11-16)17-5-3-4-6-18(17)23(21)26/h3-13,25H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKBIQMEWFZLFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indene Backbone: The indene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions, often using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃).

Amination with Fluorophenylamine: The final step involves the amination of the indene backbone with 4-fluorophenylamine, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as column chromatography and recrystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of cellular signaling, and modulation of gene expression.

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Potential: While fluorophenyl-substituted indenones (e.g., ) show utility in chelation and dye chemistry, the target compound’s bioactivity remains unexplored. Comparative studies with morpholine derivatives () could elucidate pharmacokinetic advantages.

- Synthetic Challenges: The amino group at position 3 may complicate regioselective synthesis, necessitating optimized protecting-group strategies absent in current protocols .

Biological Activity

2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one is a synthetic organic compound notable for its potential applications in medicinal chemistry and materials science. This compound features a unique chemical structure characterized by methoxy and fluorophenyl groups attached to an indene backbone, which contributes to its distinct biological activity.

- Molecular Formula : C23H18FNO3

- Molecular Weight : 375.39 g/mol

- CAS Number : 1023878-38-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The compound's structure allows it to fit into the active sites of these targets, modulating their activity, which can lead to:

- Inhibition or activation of enzymatic pathways

- Alteration of cellular signaling

- Modulation of gene expression

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, in studies evaluating its effects on cancer cell lines, it has been shown to inhibit cell growth effectively.

Case Studies and Research Findings

- Cell Growth Inhibition :

- Pharmacodynamic Effects :

- Apoptosis Induction :

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the phenylene core significantly impact biological activity. For example, variations in substituents on the aromatic rings can enhance or reduce the compound's efficacy against specific cancer types.

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| Compound 32 | 0.22 | Antiproliferative |

| Compound 33 | 0.15 | Antiproliferative |

| Compound 38 | 0.24 | Antiproliferative |

Applications in Medicinal Chemistry

The unique chemical structure of this compound positions it as a promising candidate for drug design:

- Pharmacophore Development : Its ability to interact with biological targets makes it suitable for developing new pharmacophores aimed at treating various diseases.

- Potential as a VHL Inhibitor : Recent advancements have highlighted its potential role as a von Hippel-Lindau (VHL) inhibitor, which is significant in regulating hypoxia-inducible factor (HIF), thus impacting tumor growth and survival .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Catalyst/Solvent | Temperature | Yield (Reference) |

|---|---|---|---|

| Indenone formation | AlCl₃ (anhydrous) | Reflux | ~60% (extrapolated from ) |

| Amine coupling | Pd(OAc)₂, XPhos | 100°C | ~75% (similar to ) |

Basic: Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₀FNO₃ requires exact mass 389.1434). Use ESI+ or MALDI-TOF .

- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.

Advanced: How can researchers resolve contradictions in biological activity data across studies involving indenone derivatives?

Methodological Answer:

Discrepancies often arise due to:

Assay Variability : Standardize protocols (e.g., biofilm inhibition assays in ).

Purity & Stereochemistry :

- Use HPLC (C18 column, acetonitrile/water gradient) to verify purity ≥95% (similar to impurity limits in ).

- Chiral separation (e.g., chiral HPLC) for enantiomer-specific activity.

Structural Confirmation : Re-validate compounds via X-ray crystallography (as in ) or NOESY for stereochemical assignments.

Advanced: What computational methods predict reactivity and substituent effects on the indenone core?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic effects of methoxy/fluoro groups on HOMO-LUMO gaps.

- Molecular Docking : Screen against target proteins (e.g., LasR in biofilm studies ) using AutoDock Vina.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).

Basic: What strategies ensure high purity during synthesis?

Methodological Answer:

Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) for intermediates.

Recrystallization : Use ethanol/water mixtures for final product.

Analytical Monitoring :

- HPLC : C18 column, 1.0 mL/min flow, UV detection at 254 nm (as in ).

- TLC : Track reaction progress (Rf ~0.3–0.5 in ethyl acetate/hexane).

Q. Table 2: Purity Assessment Parameters

| Method | Conditions | Acceptance Criteria |

|---|---|---|

| HPLC | Acetonitrile:H₂O (70:30) | ≥95% peak area |

| Elemental Analysis | C, H, N, F | ±0.3% deviation |

Advanced: How to design experiments evaluating microbial biofilm interaction?

Methodological Answer:

Biofilm Cultivation : Use Pseudomonas aeruginosa PAO1 (as in ) in 96-well plates with LB medium.

Dose-Response : Test 1–100 µM compound; include positive controls (e.g., azithromycin).

Quantification :

- Crystal Violet Assay : Measure biofilm biomass (OD₅₉₀ nm).

- Confocal Microscopy : Visualize biofilm architecture (Live/Dead staining).

Mechanistic Studies :

- qRT-PCR: Quantify lasI/lasR gene expression.

- Metabolomics: Track quorum-sensing molecules (e.g., C4-AHL).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.